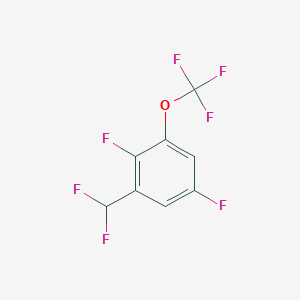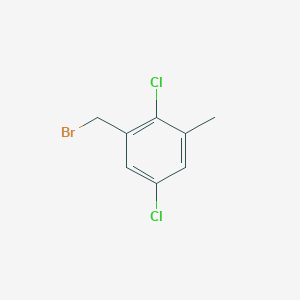
2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride
Overview
Description
2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride is a synthetic compound used primarily in laboratory experiments and scientific research. It is a member of the class of organic compounds known as difluorobenzenes, which are characterized by their two fluorine atoms bonded to a benzene ring. This compound is also known as DFBT, an abbreviation of its full chemical name. It has been studied extensively in recent years due to its unique chemical properties and potential applications in a variety of fields.
Scientific Research Applications
DFBT has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a starting material for the synthesis of other organic compounds. It has also been used in the study of enzyme inhibition, protein-ligand interactions, and drug-target interactions.
Mechanism of Action
DFBT is an inhibitor of enzymes, proteins, and drug targets. It binds to the active site of the target molecule and blocks the binding of the substrate, thus preventing the target molecule from performing its intended function. It has also been shown to interact with other proteins, such as receptors, and to modulate their activity.
Biochemical and Physiological Effects
DFBT has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and drug targets, as well as to modulate the activity of receptors. It has also been found to have anti-inflammatory and anti-cancer properties, as well as to possess antioxidant activity.
Advantages and Limitations for Lab Experiments
DFBT has several advantages over other compounds used in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and non-toxic, making it safe to handle and use in experiments. However, DFBT is not as soluble in water as some other compounds and can be difficult to work with in aqueous solutions.
Future Directions
There are a variety of potential future directions for research involving DFBT. One potential direction is to further explore its biochemical and physiological effects, such as its anti-inflammatory and anti-cancer properties. Another potential direction is to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in materials science and nanotechnology. Finally, further research could be conducted to explore its potential applications in the fields of energy storage and catalysis.
properties
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-3-1-4(7(11)12)6(10)5(2-3)16-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYQFMRQQTYSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411389.png)
![2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1411391.png)










![5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1411409.png)
